spectrum of antifungal activity of cloflumide against plant pathogens
spectrum of antifungal activity of cloflumide against plant pathogens
An In-Depth Technical Guide to the Antifungal Spectrum of Succinate Dehydrogenase Inhibitors (SDHIs) with Reference to Cloflumide
A Foreword on Cloflumide: Preliminary database searches for "cloflumide" yield limited specific results for a fungicide under this exact name, suggesting it may be a less common, historical, or regional trade name. The available scientific literature strongly indicates that fungicides with similar chemical moieties fall within the Succinate Dehydrogenase Inhibitor (SDHI) class, also known as carboxamides. This guide, therefore, will focus on the well-documented antifungal spectrum and associated technical considerations for the SDHI class of fungicides (FRAC Group 7), providing a robust and scientifically grounded framework for understanding the potential activity of a compound like cloflumide.
Introduction to Succinate Dehydrogenase Inhibitors (SDHIs)
Succinate Dehydrogenase Inhibitors (SDHIs) represent a significant and rapidly expanding class of fungicides utilized in modern agriculture. First introduced in the late 1960s with carboxin, the class has evolved to include numerous broad-spectrum active ingredients crucial for managing a wide range of fungal diseases in various crops.[1] SDHIs are prized for their efficacy against pathogens that may have developed resistance to other fungicide classes.
The core mechanism of SDHIs is the disruption of fungal respiration.[2] Specifically, they target and inhibit the function of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[2] This inhibition blocks the tricarboxylic acid (TCA) cycle and electron transport, ultimately halting cellular energy (ATP) production and leading to the cessation of fungal growth and development.[1]
Mechanism of Action: Targeting Fungal Respiration
The SDH enzyme is a vital component of cellular respiration in all aerobic organisms. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the respiratory chain via ubiquinone.[2] The SDH enzyme complex is composed of four subunits (SdhA, SdhB, SdhC, and SdhD). SDHI fungicides act by binding to the ubiquinone-binding site (Qp-site) of the SDH complex, specifically at a location formed by the SdhB, SdhC, and SdhD subunits.[3] This binding physically obstructs the ubiquinone substrate, interrupting the electron transport chain and, consequently, mitochondrial respiration.[1]
Caption: Fig 2: Workflow for determining the EC₅₀ of a fungicide against a plant pathogen in vitro.
In Vivo Antifungal Assay: Protective and Curative Activity
This assay evaluates the efficacy of a compound in a whole-plant system, which is more representative of field conditions.
Objective: To assess the protective (preventative) and curative (post-infection) activity of the test compound.
Methodology:
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Plant Propagation: Grow susceptible host plants from seed in a controlled environment (e.g., greenhouse or growth chamber) until they reach a suitable growth stage (e.g., 2-4 true leaves).
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Inoculum Preparation: Prepare a spore suspension of the target pathogen and adjust the concentration to a known level (e.g., 1 x 10⁶ spores/mL).
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Compound Application: Prepare a spray solution of the test compound at various concentrations.
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Protective Assay:
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Spray the plants with the test compound solutions until runoff.
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Allow the plants to dry for a specified period (e.g., 24 hours).
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Inoculate the treated plants by spraying them with the fungal spore suspension.
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Curative Assay:
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Inoculate healthy plants with the fungal spore suspension.
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Incubate the plants under conditions conducive to infection for a set period (e.g., 24-48 hours).
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Spray the inoculated plants with the test compound solutions.
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Controls: Include untreated, uninoculated plants (negative control) and untreated, inoculated plants (positive control).
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Incubation: Place all plants in a humid chamber under optimal conditions for disease development.
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Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess disease severity using a rating scale (e.g., percentage of leaf area affected).
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Efficacy Calculation: Calculate the disease control efficacy for each treatment relative to the positive control.
Fungicide Resistance in SDHIs
A critical consideration for SDHI fungicides is the potential for target pathogens to develop resistance. [3]Resistance to SDHIs is primarily due to specific point mutations in the genes encoding the SdhB, SdhC, or SdhD subunits of the SDH enzyme. [1][3]These mutations alter the amino acid sequence at the fungicide-binding site, reducing the binding affinity of the SDHI molecule and rendering it less effective. [3] Numerous mutations have been identified in various plant pathogens. The specific mutation can influence the level of resistance and the cross-resistance pattern to different SDHIs within the group. [1]Therefore, resistance management strategies, such as rotating or mixing fungicides with different modes of action, are crucial to preserve the long-term efficacy of SDHIs. [4]
Conclusion
The Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides, to which a compound like cloflumide likely belongs, offers a broad and potent spectrum of activity against many economically important plant pathogens. Their specific mode of action, targeting fungal respiration, provides an effective tool for disease management, particularly in integrated pest management (IPM) programs. However, the propensity for resistance development necessitates careful stewardship and adherence to resistance management guidelines. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of new and existing SDHI compounds, ensuring their effective and sustainable use in agriculture.
References
- Current time information in East Riding of Yorkshire, GB. Google.
- Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens.
- Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease.
- SDHi fungicides: An example of mitotoxic pesticides targeting the succin
- SDHI fungicides and turfgrass disease control: An overview. UGA Turf and Ornamental Pest Management.
- Understanding the SDHI (FRAC group 7) Fungicides. Plant & Pest Advisory.
- In vitro antifungal activity of plant extracts against fungal pathogens of onion (Allium cepa L.) and red pepper (Capsicum annum L.) in selected districts of Western Hararghe, Ethiopia. PMC.
- IN VITRO ANTIFUNGAL ACTIVITY OF SOME BIOPESTICIDE PROTOTYPES ON THE FUNGUS Fusarium spp. Scientific Papers Series A. Agronomy.
Sources
- 1. d-nb.info [d-nb.info]
- 2. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi [online-rpd.org]
- 4. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
